

# AES-135: A Novel HDAC Inhibitor Demonstrating Preclinical Promise in Pancreatic Cancer

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## Compound of Interest

Compound Name: AES-135

Cat. No.: B15585584

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **AES-135**, a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor, and its role in preclinical pancreatic cancer research. Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, with limited therapeutic options and a dismal prognosis. The development of novel targeted agents is paramount. **AES-135** has emerged as a promising candidate, exhibiting significant anti-tumor activity in preclinical models of pancreatic cancer. This document will detail its mechanism of action, summarize key preclinical findings, provide representative experimental protocols, and visualize the pertinent biological pathways.

## Core Mechanism of Action: Histone Deacetylase Inhibition

**AES-135** functions as a histone deacetylase (HDAC) inhibitor, targeting a class of enzymes crucial for the epigenetic regulation of gene expression. HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, **AES-135** promotes histone hyperacetylation, resulting in a more open chromatin state that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis. In the context of pancreatic cancer, HDAC inhibitors have been shown to modulate various signaling pathways implicated in tumorigenesis and therapy resistance.

Preclinical Data Summary

Preclinical investigations have demonstrated the potential of **AES-135** as a therapeutic agent for pancreatic cancer. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Efficacy of AES-135 in Pancreatic Cancer Cell Lines

Cell Line	Assay Type	IC50 (µM)	Reference
Pa03C	Monolayer Proliferation	1-4	[1]
Pa02C	Monolayer Proliferation	1-4	[1]
Panc10.05	Monolayer Proliferation	1-4	[1]
KPC	Monolayer Proliferation	Not specified	[1]

Table 2: In Vivo Efficacy of AES-135 in an Orthotopic Pancreatic Cancer Mouse Model

Treatment Group	Median Survival (days)	p-value	Reference
Vehicle	29.5	-	[1]
AES-135	36.5	0.0146	[1]

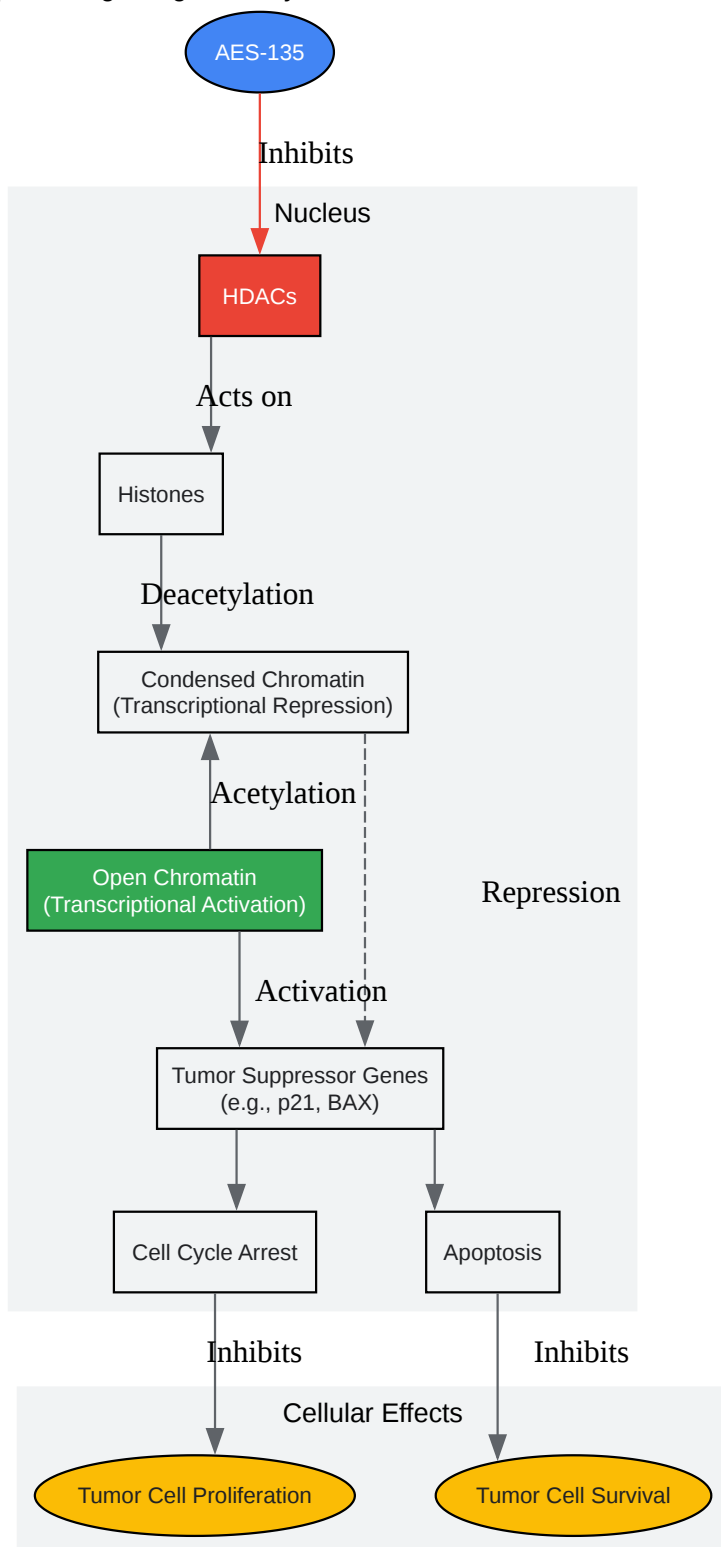
Table 3: Biochemical Activity of AES-135 against Specific HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Reference | |---|---|---|---| | HDAC3 | 190 - 1100 |[1] | | HDAC6 | 190 - 1100 |[1] | | HDAC11 | 190 - 1100 |[1] |

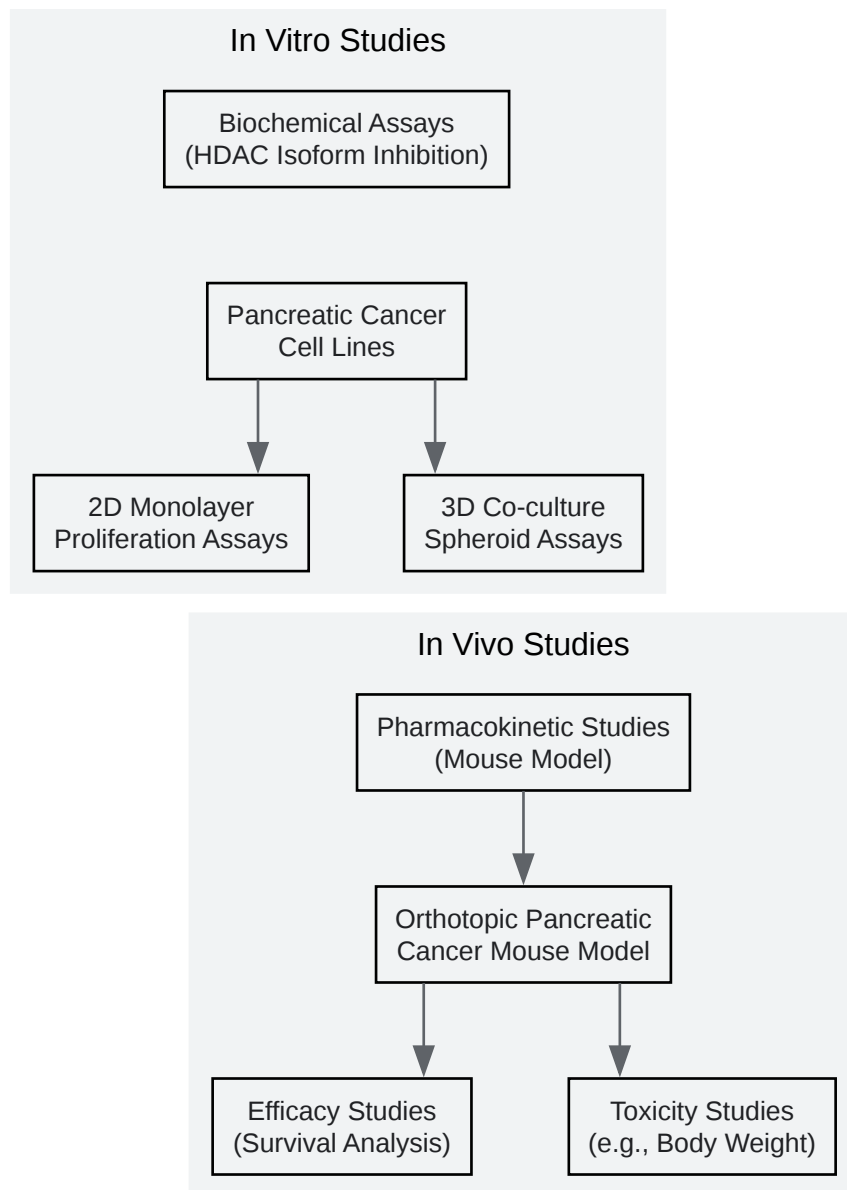
## Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of HDAC inhibition in pancreatic cancer and a typical experimental workflow for evaluating a novel compound like **AES-135**.

## Proposed Signaling Pathway of HDAC Inhibition in Pancreatic Cancer



## Preclinical Evaluation Workflow for AES-135



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## References

- 1. Histone deacetylase inhibitors and pancreatic cancer: Are there any promising clinical trials? - PMC [pmc.ncbi.nlm.nih.gov]
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